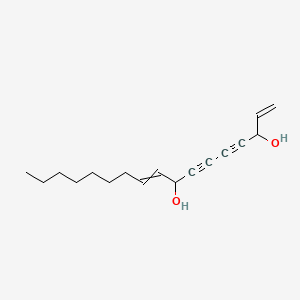
Thermopsine perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thermopsine perchlorate is a crystalline compound derived from the alkaloid thermopsine, which is found in the plant Thermopsis alterniflora.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thermopsine perchlorate can be synthesized through the extraction of thermopsine from the epigeal parts of Thermopsis alterniflora. The extraction process involves the use of chloroform, which yields a mixture of alkaloids including thermopsine. The thermopsine is then separated and purified using column chromatography with a mixture of chloroform and methanol .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The extracted thermopsine is reacted with perchloric acid to form the perchlorate salt. This reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Thermopsine perchlorate undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions, such as bromination and nitration, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Chromic anhydride in sulfuric acid.
Reduction: Hydrogenation with Raney nickel or platinum black.
Substitution: Bromine, nitric acid, and other halogenating agents.
Major Products:
Oxidation: Formic acid, acetic acid, propionic acid, and butyric acid.
Reduction: Dihydrothermopsine.
Substitution: 3,5-dibromothermopsine, 3-nitrothermopsine, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Thermopsine perchlorate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antiviral and insecticidal properties.
Medicine: Investigated for its effects on thyroid function and potential therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
Thermopsine perchlorate exerts its effects through various molecular targets and pathways. One of its primary mechanisms involves the inhibition of iodine uptake by the thyroid gland, which affects the synthesis of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3) . This mechanism is similar to that of other perchlorates, which act as competitive inhibitors of iodine transport .
Vergleich Mit ähnlichen Verbindungen
Thermopsine perchlorate can be compared with other similar compounds, such as:
Cytisine: Another alkaloid found in Thermopsis alterniflora, known for its pharmacological properties.
N-methylcytisine: A derivative of cytisine with similar chemical properties.
Pachycarpine: An alkaloid with distinct biological activities.
Alteramine: A related compound with a unique structure and chemical behavior.
Uniqueness: this compound is unique due to its specific chemical structure and the presence of the perchlorate group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C15H20N2O |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11?,12?,13-/m0/s1 |
InChI-Schlüssel |
FQEQMASDZFXSJI-BPCQOVAHSA-N |
Isomerische SMILES |
C1CCN2CC3CC([C@@H]2C1)CN4C3=CC=CC4=O |
Kanonische SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-[(4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10789469.png)
![4-[(E)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B10789482.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10789484.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,14R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10789491.png)
![(1S,2S,7R)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B10789499.png)
![6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride](/img/structure/B10789510.png)
![4-[(E)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B10789516.png)
![(2S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B10789523.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10789526.png)
![(1S,9R,10S)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10789534.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10789540.png)
![(3R,5S,6R,8R,11R,12S,13S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione](/img/structure/B10789542.png)

